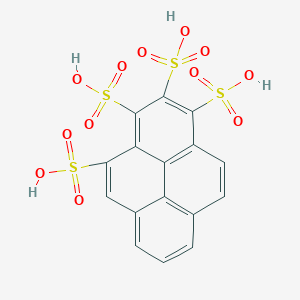

Pyrenetetrasulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

74998-39-3 |

|---|---|

Molecular Formula |

C16H10O12S4 |

Molecular Weight |

522.5 g/mol |

IUPAC Name |

pyrene-1,2,3,4-tetrasulfonic acid |

InChI |

InChI=1S/C16H10O12S4/c17-29(18,19)10-6-8-3-1-2-7-4-5-9-12(11(7)8)13(10)15(31(23,24)25)16(32(26,27)28)14(9)30(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28) |

InChI Key |

GEMJZZWKASRCFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C4=C(C(=C(C(=C34)C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1,3,6,8-Pyrenetetrasulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,3,6,8-pyrenetetrasulfonic acid (PTSA), a highly fluorescent and water-soluble compound with significant applications in research and industry. This document details various reaction conditions, compares their reported yields, and provides comprehensive experimental protocols for key synthesis methods.

Core Synthesis Reactions and Methodologies

The primary method for synthesizing 1,3,6,8-pyrenetetrasulfonic acid is through the direct sulfonation of pyrene (B120774).[1] This electrophilic aromatic substitution reaction involves the replacement of hydrogen atoms on the pyrene core with sulfonic acid (-SO₃H) groups.[2] Various sulfonating agents and reaction conditions have been developed to optimize this process, aiming for higher yields, purity, and more environmentally friendly procedures.

Historically, the synthesis involved multi-step processes using oleum (B3057394) (fuming sulfuric acid) in nitrobenzene (B124822), which could take up to 48 hours and resulted in yields around 60%.[1] More recent advancements have led to more efficient one-step methods that are more eco-friendly and produce higher purity products with improved yields.[1][3][4]

Comparative Analysis of Synthesis Conditions and Yields

The following table summarizes different reported methods for the synthesis of 1,3,6,8-pyrenetetrasulfonic acid, highlighting the key reaction parameters and their corresponding yields.

| Method | Sulfonating Agent | Solvent | Temperature | Reaction Time | Reported Yield | Reference |

| Traditional Method | Oleum (fuming H₂SO₄) | Nitrobenzene | Not specified | 48 hours | ~60% | [1] |

| One-Step Method (2019) | Oleum (fuming H₂SO₄) | Nitrobenzene | Not specified | 12 hours | 85% | [1] |

| Liquid Sulfur Trioxide | Liquid SO₃ | Dichloroethane | 60-65 °C | 5 hours | Not specified | [5] |

| Fuming Sulfuric Acid | 50% Fuming H₂SO₄ | Nitrobenzene | 30 °C then 60 °C | 6 hours then 12 hours | Not specified | [3][6] |

| Exhaustive Sulfonation | Not specified | Not specified | Not specified | Not specified | 80% (of theoretical) | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key synthesis experiments.

Protocol 1: One-Step Sulfonation with Fuming Sulfuric Acid

This method, adapted from a facile synthesis approach, offers a more convenient and effective route to PTSA.[3][4][6]

Materials:

-

Pyrene (1.01 g, 5 mmol)

-

50% Fuming sulfuric acid (3.5 mL)

-

Nitrobenzene (20 mL)

-

Ice water

-

Calcium hydroxide (B78521) slurry

-

Sodium carbonate

Procedure:

-

Dissolve pyrene in nitrobenzene in a suitable reaction vessel.

-

Slowly add 50% fuming sulfuric acid in batches to the pyrene solution.

-

Stir the mixture at 30 °C for 6 hours.

-

Increase the temperature to 60 °C and continue stirring at high speed for 12 hours, until a greenish-yellow precipitate forms.

-

Pour the resulting mixture into ice water.

-

Neutralize the mixture by slowly adding calcium hydroxide slurry, followed by filtration.

-

Add sodium carbonate to the filtrate to precipitate the tetrasodium (B8768297) salt of pyrenetetrasulfonic acid.

Protocol 2: Sulfonation with Liquid Sulfur Trioxide

This protocol, derived from a patented preparation method, utilizes liquid sulfur trioxide as the sulfonating agent.[5]

Materials:

-

Pyrene

-

Dichloroethane

-

Liquid sulfur trioxide

-

Ice water

-

Sodium hydroxide solution

Procedure:

-

Dissolve pyrene in dichloroethane in a three-necked flask. The mass ratio of pyrene to dichloroethane should be between 1:4 and 1:6.

-

Heat the mixture to 70-80 °C with stirring to ensure complete dissolution of pyrene.

-

Cool the flask to below 50 °C.

-

Slowly drip liquid sulfur trioxide into the flask over 5 hours. The mass ratio of pyrene to sulfur trioxide should be 1:2.

-

Maintain the reaction temperature at 60-65 °C for an additional 5 hours.

-

Cool the reaction mixture to room temperature.

-

Pour the reactants into ice water to obtain a 1,3,6,8-pyrenetetrasulfonic acid solution through dissolving and layer separation.

-

The dichloroethane solvent can be recovered and recycled.[5]

-

To obtain the tetrasodium salt, add the 1,3,6,8-pyrenetetrasulfonic acid solution dropwise to a sodium hydroxide solution until the pH reaches 7.

-

The resulting mixture is then condensed and mixed with ethanol (B145695) to precipitate the 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt.

Synthesis Workflow and Logic

The general workflow for the synthesis of 1,3,6,8-pyrenetetrasulfonic acid via direct sulfonation can be visualized as a series of sequential steps.

References

- 1. Buy 1,3,6,8-Pyrenetetrasulfonic acid | 6528-53-6 [smolecule.com]

- 2. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 3. A facile synthesis of 1,3,6,8-pyrenesulfonic acid tetrasodium salt as a hydrosoluble fluorescent ink for anti-counterfeiting applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A facile synthesis of 1,3,6,8-pyrenesulfonic acid tetrasodium salt as a hydrosoluble fluorescent ink for anti-counterfeiting applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. CN104788349A - Preparation method of fluorescent tracer 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. US2094224A - Pyrene 3, 5, 8, 10-tetra-sulphonic acid and derivatives thereof - Google Patents [patents.google.com]

One-Step Synthesis of Pyrenetetrasulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the one-step synthesis of 1,3,6,8-pyrenetetrasulfonic acid (PTSA), a highly fluorescent and water-soluble compound with significant applications in various scientific fields, including as a fluorescent tracer and in anti-counterfeiting inks.[1][2][3] This document details established and recently developed single-step sulfonating reactions, offering a more efficient and environmentally conscious alternative to traditional multi-step processes.[2][4]

Core Synthesis Strategies

The primary approach to the one-step synthesis of PTSA involves the direct sulfonation of pyrene (B120774). This electrophilic aromatic substitution reaction utilizes potent sulfonating agents to introduce four sulfonic acid groups onto the pyrene backbone.[1][5] The choice of solvent and sulfonating agent, along with reaction conditions, significantly influences the efficiency and yield of the synthesis.

Recent advancements have focused on streamlining this process, reducing reaction times from as long as 48 hours to 12 hours and increasing yields from approximately 60% to 85%.[1] Key sulfonating agents employed in these one-step methods include fuming sulfuric acid (oleum) and liquid sulfur trioxide.[2][6]

Comparative Data of One-Step Synthesis Protocols

The following tables summarize the quantitative data from various one-step synthesis methods for pyrenetetrasulfonic acid, providing a clear comparison of reaction parameters and outcomes.

Table 1: Synthesis of this compound using Fuming Sulfuric Acid

| Parameter | Value | Reference |

| Starting Material | Pyrene | [2] |

| Sulfonating Agent | 50% Fuming Sulfuric Acid (Oleum) | [2] |

| Solvent | Nitrobenzene | [2] |

| Reaction Temperature | 30 °C initially, then heated to 60 °C | [2] |

| Reaction Time | 6 hours at 30 °C, then 12 hours at 60 °C | [2] |

| Molar Ratio (Pyrene:Oleum) | 1.01 g Pyrene (5 mmol) to 3.5 mL 50% Oleum | [2] |

| Overall Yield | 85% (as tetrasodium (B8768297) salt) | [1] |

Table 2: Synthesis of this compound using Liquid Sulfur Trioxide

| Parameter | Value | Reference |

| Starting Material | Pyrene | [6] |

| Sulfonating Agent | Liquid Sulfur Trioxide | [6] |

| Solvent | Dichloroethane | [6] |

| Reaction Temperature | Initial dissolution at 70-80 °C, sulfonation below 50 °C, then sustained reaction at 60-65 °C | [6] |

| Reaction Time | 5 hours for addition of sulfur trioxide, then 5 hours for sustained reaction | [6] |

| Mass Ratio (Pyrene:Sulfur Trioxide) | 1:2 | [6] |

| Mass Ratio (Pyrene:Dichloroethane) | 1:4 to 1:6 | [6] |

Detailed Experimental Protocols

The following are detailed methodologies for the key one-step synthesis experiments.

Protocol 1: Synthesis using Fuming Sulfuric Acid in Nitrobenzene[2]

-

Reaction Setup: In a suitable reaction vessel, dissolve 1.01 g (5 mmol) of pyrene in 20 mL of nitrobenzene.

-

Sulfonation: To this solution, add 3.5 mL of 50% fuming sulfuric acid in batches. The mixture is then stirred at 30 °C for 6 hours.

-

Reaction Completion: Following the initial stirring, the reaction mixture is heated to 60 °C and stirred at a high speed for 12 hours, during which a greenish-yellow precipitate will form.

-

Work-up: The resulting mixture is poured into ice water. A slurry of calcium hydroxide (B78521) is then slowly added to neutralize the mixture, followed by filtration.

-

Salt Formation: Sodium carbonate is added to the filtrate to precipitate the tetrasodium salt of this compound.

Protocol 2: Synthesis using Liquid Sulfur Trioxide in Dichloroethane[6]

-

Dissolution: In a three-necked flask, dissolve pyrene in dichloroethane at a mass ratio of 1:4 to 1:6. This is achieved by warming the mixture to 70-80 °C with continuous stirring until all the pyrene is dissolved.

-

Sulfonation: The flask is then cooled to below 50 °C. Liquid sulfur trioxide is added dropwise over 5 hours, maintaining a pyrene to sulfur trioxide mass ratio of 1:2.

-

Sustained Reaction: After the addition of sulfur trioxide, the reaction temperature is maintained at 60-65 °C for an additional 5 hours before being cooled to room temperature.

-

Isolation: The reaction mixture is poured into ice water. The aqueous layer containing the 1,3,6,8-pyrenetetrasulfonic acid is separated.

-

Neutralization: The acidic solution is added dropwise to a sodium hydroxide solution until a pH of 7 is reached.

-

Precipitation: The neutralized solution is condensed and then mixed with ethanol (B145695) to precipitate the 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt.

Purification

The tetrasodium salt of this compound can be purified by recrystallization from aqueous acetone.[7]

Visualizing the Synthesis and Workflow

The following diagrams illustrate the chemical pathway and the general experimental workflow for the one-step synthesis of this compound.

Caption: Chemical pathway for the one-step synthesis of this compound.

Caption: General experimental workflow for the synthesis and purification of PTSA.

References

- 1. Buy 1,3,6,8-Pyrenetetrasulfonic acid | 6528-53-6 [smolecule.com]

- 2. A facile synthesis of 1,3,6,8-pyrenesulfonic acid tetrasodium salt as a hydrosoluble fluorescent ink for anti-counterfeiting applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of 1, 3, 6, 8-Pyrenesulfonic Acid Tetrasodium Salt Dye-Doped Silica Nanoparticles and Their Application in Water-Based Anti-Counterfeit Ink - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A facile synthesis of 1,3,6,8-pyrenesulfonic acid tetrasodium salt as a hydrosoluble fluorescent ink for anti-counterfeiting applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 6. CN104788349A - Preparation method of fluorescent tracer 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt - Google Patents [patents.google.com]

- 7. 1,3,6,8-PYRENETETRASULFONIC ACID TETRASODIUM SALT | 59572-10-0 [chemicalbook.com]

An In-depth Technical Guide to Pyrenetetrasulfonic Acid: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,3,6,8-pyrenetetrasulfonic acid (PTSA), a highly fluorescent and water-soluble pyrene (B120774) derivative. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescent probes and related chemical compounds in their work.

Core Chemical and Physical Properties

1,3,6,8-pyrenetetrasulfonic acid is a polycyclic aromatic hydrocarbon with four sulfonic acid groups attached to the pyrene core.[1] These hydrophilic groups are responsible for its exceptional water solubility. The tetrasodium (B8768297) salt of PTSA is a commonly used form of this compound.

General Properties

| Property | Value |

| IUPAC Name | pyrene-1,3,6,8-tetrasulfonic acid |

| Synonyms | PTSA, 1,3,6,8-Pyrenetetrasulphonic acid |

| CAS Number | 6528-53-6 |

| Molecular Formula | C₁₆H₁₀O₁₂S₄ |

| Molecular Weight | 522.5 g/mol |

Physical Properties

| Property | Value |

| Appearance | Yellow-green powder |

| Melting Point | >300 °C |

| Boiling Point | Decomposes |

| Solubility | Highly soluble in water. Sparingly soluble in polar organic solvents. Insoluble in nonpolar organic solvents. |

| pKa | Strong acid |

Spectroscopic Properties

| Property | Value |

| UV-Vis Absorption (λmax) | ~244, 276, 358, 376 nm in water |

| Fluorescence Emission (λem) | ~385, 405 nm in water (pH dependent) |

Experimental Protocols

Synthesis of 1,3,6,8-Pyrenetetrasulfonic Acid Tetrasodium Salt

This protocol describes a one-step sulfonation reaction which is considered more environmentally friendly than traditional methods.

Materials:

-

Pyrene

-

Fuming sulfuric acid (oleum)

-

Calcium hydroxide

-

Sodium carbonate

-

n-Butanol

-

Saturated sodium chloride solution

-

Ice

Procedure:

-

In a fume hood, dissolve 1.01 g (5 mmol) of pyrene in 20 mL of nitrobenzene in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add 3.5 mL of 50% fuming sulfuric acid to the pyrene solution in batches while stirring. Maintain the temperature at 30 °C for 6 hours.

-

Increase the temperature to 60 °C and continue stirring at a high speed for 12 hours, during which a greenish-yellow precipitate will form.

-

Pour the reaction mixture into ice water.

-

Neutralize the mixture by slowly adding a slurry of calcium hydroxide, followed by filtration.

-

Add sodium carbonate to the filtrate.

-

Extract the nitrobenzene from the mixture completely using n-butanol.

-

Concentrate the aqueous layer using a rotary evaporator at 60-80 °C.

-

Purify the crude product by recrystallization from a saturated sodium chloride solution to obtain the final product as a yellow crystalline solid.

HPLC Analysis of Pyrenetetrasulfonic Acid

This method is suitable for determining the purity of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Isocratic elution with a mixture of 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) and acetonitrile (B52724) (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 376 nm |

| Injection Volume | 20 µL |

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and peak area of this compound.

-

Calculate the purity of the sample by comparing the peak area of the sample to that of the standard.

Visualizations

Caption: Experimental workflow for the synthesis, analysis, and application of this compound.

Caption: Mechanism of this compound as a fluorescent probe for ferric ion detection.

References

An In-depth Technical Guide to the Solubility of Pyrenetetrasulfonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pyrenetetrasulfonic acid and its common salt forms in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound is utilized.

Introduction

1,3,6,8-Pyrenetetrasulfonic acid (PTSA) is a highly fluorescent, water-soluble organic compound. Due to its unique photophysical properties, it finds applications as a pH indicator, a tracer dye in various industrial processes, and a probe in biological systems.[1][2] Understanding its solubility in different solvent systems is crucial for its effective application, formulation, and for designing experimental protocols. This guide summarizes the available quantitative solubility data, provides detailed experimental methodologies for solubility determination, and presents logical workflows for solubility testing.

The structure of this compound is characterized by a pyrene (B120774) core functionalized with four sulfonic acid groups. This molecular architecture results in a highly polar compound with a strong affinity for polar solvents.[1]

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the solvent's polarity and the form of the compound (free acid vs. salt). The tetrasodium (B8768297) salt of this compound is commonly used due to its enhanced stability and solubility in aqueous solutions. The available quantitative data for the solubility of this compound and its tetrasodium salt in various organic solvents are summarized below.

| Solvent | Chemical Class | Solubility of this compound / its Tetrasodium Salt | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | ~ 0.5 mg/mL | [3] |

| Ethanol | Protic, Polar | Negligible (< 0.1 g/L) | [1] |

| Acetone | Aprotic, Polar | Negligible (< 0.1 g/L) | [1] |

| Chloroform | Aprotic, Nonpolar | Negligible (< 0.1 g/L) | [1] |

Note: The data primarily pertains to the tetrasodium salt of 1,3,6,8-pyrenetetrasulfonic acid.

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted "shake-flask" method, followed by quantification using UV-Vis spectrophotometry, a technique well-suited for aromatic compounds.[4][5]

Principle

An excess amount of the solid compound is equilibrated with the solvent at a constant temperature. After reaching equilibrium, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Materials and Equipment

-

1,3,6,8-Pyrenetetrasulfonic acid (or its tetrasodium salt)

-

Organic solvent of interest (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in an orbital shaker or on a magnetic stirrer and equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning a standard solution across a relevant UV-Vis range.[3]

-

Measure the absorbance of the standard solutions at the determined λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Dilute the filtered saturated solution with the solvent as necessary to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Calculate the concentration of the saturated solution using the equation from the calibration curve, accounting for any dilutions made.

-

Data Analysis

The solubility is expressed as the concentration of the saturated solution, typically in mg/mL or g/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship of Factors Affecting Solubility

The solubility of this compound is governed by several interrelated factors. The diagram below outlines these relationships.

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide has consolidated the available information on the solubility of this compound in organic solvents. The provided data indicates a strong preference for polar environments, with limited solubility in many common organic solvents. The detailed experimental protocol offers a robust framework for researchers to determine the solubility of this compound in their specific solvent systems. The visualizations provide a clear and concise summary of the experimental workflow and the key factors governing solubility. This information is intended to aid in the effective use of this compound in various scientific and industrial applications.

References

In-Depth Technical Guide: Aqueous Solubility of Pyrenetetrasulfonic Acid Tetrasodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of pyrenetetrasulfonic acid tetrasodium (B8768297) salt (PTSA), a widely utilized fluorescent probe and pH indicator. This document collates available quantitative data, outlines experimental methodologies for solubility determination, and presents visual representations of key concepts to support researchers in various scientific applications.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For ionic compounds like this compound tetrasodium salt, aqueous solubility is governed by the interplay of lattice energy (the energy holding the crystal together) and the hydration energy of the individual ions. The high polarity of water molecules facilitates the dissolution of ionic compounds through ion-dipole interactions.

The chemical structure of PTSA, with its large polycyclic aromatic pyrene (B120774) core and four highly polar sulfonate groups, dictates its solubility characteristics. The sulfonate groups (-SO₃⁻) are strong acids and are fully ionized at physiological pH, leading to the formation of the highly water-soluble tetrasodium salt.

Quantitative Solubility Data

The aqueous solubility of this compound tetrasodium salt has been reported in various sources. The data is summarized in the tables below for clarity and ease of comparison. It is important to note the distinction between the tetrasodium salt and its corresponding free acid form, as their solubilities differ significantly.

Table 1: Solubility of this compound Tetrasodium Salt

| Solvent System | Temperature | Solubility |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | ~10 mg/mL[1] |

| Water | Not Specified | A 10% aqueous solution is reported to have a pH of approximately 9.5[2] or 6.5-7.0, implying high solubility. |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~0.5 mg/mL[1] |

Table 2: Solubility of 1,3,6,8-Pyrenetetrasulfonic Acid (Free Acid Form)

| Solvent System | Temperature | Solubility |

| Water | 20°C | ~494 g/L |

Note: The tetrasodium salt is generally expected to have a higher aqueous solubility than the free acid form due to the ionic nature of the salt.

Factors Influencing Solubility

Several factors can influence the aqueous solubility of this compound tetrasodium salt:

-

pH: The solubility of the free acid form is pH-dependent. As the pH increases, the sulfonic acid groups deprotonate, forming the more soluble sulfonate anions. The tetrasodium salt is the fully deprotonated form and is expected to be highly soluble across a wide pH range.

-

Presence of Other Solutes: The solubility in buffered solutions like PBS can be influenced by the common ion effect and the presence of other salts, which can affect the activity of the solute and solvent.

Experimental Protocols for Solubility Determination

A specific, detailed experimental protocol for determining the solubility of this compound tetrasodium salt was not found in the public domain. However, a general and widely accepted method for determining the aqueous solubility of a solid compound, such as the shake-flask method, can be adapted.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound tetrasodium salt in a specific aqueous medium (e.g., purified water, buffer of a specific pH) at a controlled temperature.

Materials:

-

This compound tetrasodium salt (solid)

-

Selected aqueous solvent (e.g., deionized water, phosphate (B84403) buffer)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

Analytical balance

-

UV-Vis spectrophotometer or a calibrated fluorescence spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound tetrasodium salt to a known volume of the desired aqueous solvent in a sealed container. The excess solid should be clearly visible.

-

Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the suspension to settle.

-

To remove the undissolved solid, centrifuge an aliquot of the suspension at a high speed.

-

Carefully withdraw the supernatant and filter it through a syringe filter to ensure all solid particles are removed.

-

-

Quantification of Dissolved Solute:

-

Prepare a series of standard solutions of known concentrations of this compound tetrasodium salt in the same solvent.

-

Measure the absorbance or fluorescence intensity of the standard solutions at the wavelength of maximum absorbance (λmax) or emission, respectively, to generate a calibration curve.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance or fluorescence of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, which represents the solubility.

-

Visualizations

Factors Influencing Aqueous Solubility

The following diagram illustrates the key factors that influence the dissolution and solubility of this compound tetrasodium salt in an aqueous environment.

Caption: Factors affecting the solubility of PTSA in water.

General Workflow for Solubility Determination

The diagram below outlines a typical experimental workflow for determining the aqueous solubility of a compound like this compound tetrasodium salt.

References

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Pyrenetetrasulfonic Acid

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of pyrenetetrasulfonic acid (PTSA), a highly fluorescent and water-soluble pyrene (B120774) derivative. This document is intended for researchers, scientists, and professionals in drug development who utilize PTSA as a fluorescent probe, pH indicator, or tracer.

Introduction

1,3,6,8-pyrenetetrasulfonic acid (PTSA), and its common tetrasodium (B8768297) salt, is a versatile organic molecule with a rigid aromatic core and four sulfonate groups. These structural features impart high water solubility and unique photophysical properties, most notably its strong fluorescence. The UV-Vis absorption spectrum of PTSA is fundamental to understanding its electronic transitions and is a prerequisite for its effective application in various scientific fields. This guide details the characteristic absorption bands of PTSA, the experimental protocols for their measurement, and the influence of environmental factors on the spectrum.

UV-Vis Absorption Spectrum of this compound

The UV-Vis absorption spectrum of this compound is characterized by multiple distinct absorption bands in the ultraviolet and near-visible regions. These bands arise from π-π* electronic transitions within the conjugated pyrene aromatic system. The specific positions and intensities of these bands are influenced by the molecular structure and the solvent environment.

Quantitative Data

The absorption maxima (λmax) of this compound have been reported in the literature. The following table summarizes the key absorption peaks. Molar absorptivity (ε) values, which represent the intrinsic likelihood of a molecule to absorb light at a specific wavelength, are crucial for quantitative analysis. However, specific ε values for PTSA are not consistently reported across all studies and can be influenced by experimental conditions such as solvent, pH, and temperature.

| Absorption Maxima (λmax) | Solvent | Notes |

| 236 nm, 245 nm, 273 nm, 284 nm, 375 nm | Not specified | These values represent the major electronic transitions of the pyrene core.[1] |

| 374 nm | Water (H₂O) | This long-wavelength absorption band is often utilized for selective excitation in fluorescence applications.[2] |

| 285 nm, 378 nm | Water (H₂O) | The absorption peak at 285 nm is attributed to the π–π* transition of C=C bonds, while the absorption at 378 nm corresponds to the π–π* transition of the conjugated aromatic system. |

Experimental Protocol for UV-Vis Spectroscopic Analysis of this compound

The following protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of PTSA.

Materials and Equipment

-

This compound (tetrasodium salt)

-

Spectrophotometric grade solvent (e.g., deionized water, phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of PTSA using an analytical balance.

-

Dissolve the weighed PTSA in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Ensure complete dissolution. PTSA is highly soluble in water and other polar solvents.[3]

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution with the same solvent to prepare working solutions of desired concentrations (e.g., 1 µM to 50 µM). The optimal concentration will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

-

Set the desired wavelength range for the scan (e.g., 200 nm to 500 nm).

-

Set the scan speed, slit width, and data interval as appropriate for the instrument and desired resolution.

-

-

Baseline Correction:

-

Fill a clean quartz cuvette with the solvent used to prepare the PTSA solutions. This will serve as the blank.

-

Place the blank cuvette in both the sample and reference holders of the spectrophotometer.

-

Perform a baseline correction to subtract the absorbance of the solvent and the cuvette.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with the PTSA working solution to be measured.

-

Fill the sample cuvette with the PTSA working solution.

-

Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.

-

Initiate the spectral scan.

-

-

Data Analysis:

-

The resulting spectrum will show absorbance as a function of wavelength.

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance at a specific λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Influence of Environmental Factors

Effect of pH

The fluorescence of this compound is reported to be relatively insensitive to pH changes. This suggests that the ground-state electronic structure, and therefore the UV-Vis absorption spectrum, is also likely to be stable over a wide pH range. The sulfonate groups on the pyrene core are strong acids and will remain deprotonated in most aqueous solutions, thus minimizing changes in the electronic structure of the chromophore with varying pH.[4] However, at extreme pH values, some minor shifts in the absorption spectrum may be observable. For many compounds, changes in pH can significantly alter the UV-visible spectrum, especially if the molecule can exist in protonated and deprotonated forms with different electronic structures.[5]

Effect of Solvent

The choice of solvent can influence the UV-Vis absorption spectrum of PTSA. The polarity of the solvent can affect the energy levels of the electronic states involved in the absorption process. In general, for π-π* transitions, an increase in solvent polarity can lead to a small bathochromic (red) shift in the absorption maxima. PTSA is soluble in a variety of polar solvents, including water, PBS, and DMSO.[1] When comparing spectra obtained in different solvents, it is important to consider these potential shifts.

Visualization of Electronic Transitions

The following diagram, generated using the DOT language, illustrates the relationship between the structure of this compound and its characteristic UV-Vis absorption bands.

Caption: Relationship between the this compound structure and its UV-Vis absorption bands.

References

- 1. web.uvic.ca [web.uvic.ca]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]

- 4. 6192-52-5 CAS | p-TOLUENE SULPHONIC ACID MONOHYDRATE | Acids-Organic | Article No. 06339 [lobachemie.com]

- 5. Preparation of 1, 3, 6, 8-Pyrenesulfonic Acid Tetrasodium Salt Dye-Doped Silica Nanoparticles and Their Application in Water-Based Anti-Counterfeit Ink - PMC [pmc.ncbi.nlm.nih.gov]

Fluorescence Quantum Yield of Pyrenetetrasulfonic Acid in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of 1,3,6,8-pyrenetetrasulfonic acid (PTSA), a widely used fluorescent probe, in aqueous solutions. This document consolidates key data, outlines detailed experimental protocols for quantum yield determination, and presents visual representations of the underlying photophysical processes and experimental workflows.

Introduction to Pyrenetetrasulfonic Acid (PTSA)

1,3,6,8-pyrenetetrasulfonic acid, commonly known as PTSA or pyranine, is a highly water-soluble, anionic fluorescent dye derived from pyrene. Its strong blue fluorescence, high quantum yield, and sensitivity to the local chemical environment, particularly pH, make it an invaluable tool in various scientific disciplines, including cellular biology, analytical chemistry, and industrial tracing applications. The fluorescence of PTSA is characterized by an excitation maximum around 400-460 nm and an emission maximum at approximately 510 nm, depending on the protonation state of its hydroxyl group.

Fluorescence Quantum Yield of PTSA

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of PTSA in aqueous solution is notably high, but it is significantly influenced by several factors, most prominently the pH of the solution.

Quantitative Data Summary

The fluorescence quantum yield of PTSA in aqueous solution exhibits a strong dependence on pH. In basic solutions, where the hydroxyl group is deprotonated, the quantum yield is near unity. Conversely, in acidic conditions, the fluorescence is substantially quenched. The table below summarizes the reported fluorescence quantum yield of PTSA under various conditions.

| Parameter | Condition | Fluorescence Quantum Yield (Φ) | Reference |

| pH | Basic (0.01 M NaOH) | ~1.0 | [1] |

| Aqueous Solution | Up to 0.54 | [2] | |

| Aqueous Solution | 0.64 | ||

| Concentration | 57x10⁻⁴ mol/L | 0.98 | [3] |

| General | Aqueous Solution | High |

Factors Influencing the Fluorescence Quantum Yield of PTSA

The fluorescence emission of PTSA is sensitive to its molecular environment. Understanding the factors that modulate its quantum yield is crucial for its effective application.

Effect of pH

The most significant factor affecting the fluorescence of PTSA is the pH of the aqueous solution. PTSA is a photoacid, meaning its acidity changes upon photoexcitation. In the ground state, the pKa of the hydroxyl group is approximately 7.4.[2][4] In the excited state, the pKa drops to about 0.4.[2][4]

At pH values below its ground-state pKa, the hydroxyl group is protonated (ROH form). Upon excitation, this form can undergo excited-state proton transfer (ESPT) to the solvent, forming the deprotonated, excited species (RO⁻*), which then fluoresces.[2][4] However, at lower pH values, the fluorescence intensity decreases.[1] In alkaline solutions (pH > 8), PTSA exists predominantly in its deprotonated (phenolate) form (RO⁻), which is highly fluorescent, leading to a quantum yield approaching unity.[1] The relationship between pH and fluorescence intensity is often sigmoidal, with the inflection point corresponding to the pKa.

Effect of Temperature

The fluorescence quantum yield of many fluorophores is temperature-dependent. While specific quantitative data for the temperature dependence of PTSA's quantum yield is not extensively tabulated in the literature, it is a factor that should be controlled for in precise measurements. For some fluorophores, increasing temperature can lead to a decrease in quantum yield due to an increase in non-radiative decay pathways.

Effect of Concentration

At high concentrations, the fluorescence quantum yield of a fluorophore can decrease due to self-quenching or inner filter effects. Self-quenching occurs when an excited fluorophore is deactivated upon collision with a ground-state molecule of the same species. The inner filter effect is a phenomenon where the emitted fluorescence is re-absorbed by other fluorophore molecules in the solution, which is more prevalent at high concentrations. To avoid these effects, fluorescence quantum yield measurements are typically performed on dilute solutions with an absorbance of less than 0.1 at the excitation wavelength.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield. Quinine (B1679958) sulfate (B86663) is a commonly used standard for the UV-visible region.

Materials and Instrumentation

-

Sample: 1,3,6,8-Pyrenetetrasulfonic acid (PTSA)

-

Standard: Quinine sulfate

-

Solvent: Deionized water for PTSA; 0.1 M sulfuric acid (H₂SO₄) or 0.1 M perchloric acid (HClO₄) for quinine sulfate

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer (Spectrofluorometer)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Step-by-Step Procedure

-

Preparation of Stock Solutions:

-

Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄ or 0.1 M HClO₄.

-

Prepare a stock solution of PTSA in deionized water. The pH of the PTSA solution should be adjusted and buffered if the pH dependence of the quantum yield is being investigated. For maximum quantum yield, the solution should be basic (e.g., buffered at pH 9-10).

-

-

Preparation of Working Solutions:

-

From the stock solutions, prepare a series of dilutions of both the quinine sulfate standard and the PTSA sample. The concentrations should be adjusted to yield absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength. It is crucial to keep the absorbance below 0.1 to minimize inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra of all working solutions of the standard and the sample.

-

Determine the absorbance value at the excitation wavelength that will be used for the fluorescence measurements. The same excitation wavelength should ideally be used for both the standard and the sample. If different excitation wavelengths are used, a correction for the lamp intensity and detector response at each wavelength is necessary.

-

-

Fluorescence Measurements:

-

Using the fluorometer, record the fluorescence emission spectra of all working solutions of the standard and the sample.

-

The excitation and emission slit widths should be kept constant throughout all measurements.

-

Record the emission spectrum over a range that encompasses the entire fluorescence band of the compound.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plot should be linear and pass through the origin.

-

Determine the slope (gradient) of the linear fit for both the standard (Grad_std) and the sample (Grad_sample).

-

-

Quantum Yield Calculation:

-

The fluorescence quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the known quantum yield of the standard (for quinine sulfate in 0.1 M H₂SO₄, Φ is approximately 0.54).

-

Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively. For dilute aqueous solutions, the refractive index is approximately 1.33.

-

Conclusion

The fluorescence quantum yield of this compound in aqueous solution is a critical parameter for its application as a fluorescent probe. Its high quantum yield, particularly in basic environments, and its strong pH dependence are key characteristics. Accurate determination of the quantum yield requires careful control of experimental conditions, including pH, temperature, and concentration. The relative method, using a well-characterized standard like quinine sulfate, provides a reliable means of quantifying this important photophysical property. This guide provides the foundational knowledge and a practical framework for researchers and scientists working with PTSA.

References

An In-depth Technical Guide to Pyrenetetrasulfonic Acid: Properties, Safety, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyrenetetrasulfonic acid, with a particular focus on its tetrasodium (B8768297) salt, a fluorescent probe with applications in various scientific fields. This document covers its chemical and physical properties, detailed safety information and handling protocols, and insights into its use in experimental settings.

Chemical and Physical Properties

This compound and its salts are notable for their high fluorescence quantum yield and water solubility.[1][2] These characteristics make them valuable as fluorescent tracers and pH indicators.[2][3] The tetrasodium salt is a stable, non-toxic, and chemically robust compound, making it an ideal candidate for tracking in aqueous systems.[4]

| Property | Value | References |

| Molecular Formula | C₁₆H₆Na₄O₁₂S₄ | [5] |

| Molecular Weight | 610.43 g/mol (anhydrous basis) | [5] |

| Appearance | Yellow-green crystalline powder | [6] |

| Solubility | Highly soluble in water. | [2] |

| Fluorescence | Exhibits strong blue fluorescence under UV light. | [7] |

| Excitation Maximum (λex) | ~375 nm | [3] |

| Emission Maximum (λem) | ~404 nm in water | [3] |

Safety and Hazard Information

This compound tetrasodium salt is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9] It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area.

| Hazard Statement | GHS Classification | Precautionary Measures | References |

| Causes skin irritation | Skin Irrit. 2 | P264: Wash thoroughly after handling. P280: Wear protective gloves. P332+P313: If skin irritation occurs: Get medical advice/attention. | [8][9] |

| Causes serious eye irritation | Eye Irrit. 2 | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | [8][9] |

| May cause respiratory irritation | STOT SE 3 | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P312: Call a POISON CENTER/doctor if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. | [8][9] |

First Aid Measures:

-

After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[10]

-

After skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[10]

-

After eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[10]

-

After ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[10]

Handling and Storage

Proper handling and storage are essential to ensure the stability and safety of this compound.

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[10]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[9]

Experimental Protocols

While this compound itself is primarily used as a tracer, its derivative, 8-hydroxypyrene-1,3,6-trisulfonic acid (pyranine), is a well-established fluorescent probe for measuring intracellular pH, particularly within acidic organelles like endosomes and lysosomes.[11][12] The following protocol outlines a general method for monitoring endosomal/lysosomal pH using pyranine (B1669890).

Protocol: Monitoring Endosomal/Lysosomal pH using Pyranine

1. Cell Culture and Loading:

- Culture cells of interest (e.g., BALB/c-3T3 cells) on glass-bottom dishes suitable for fluorescence microscopy.[9]

- Prepare a stock solution of pyranine in a suitable buffer.

- Load the cells with pyranine. A common method is scrape-loading, where cells are gently scraped in the presence of the dye, allowing it to enter the cells.[9] Alternatively, for some cell types, endocytic uptake can be utilized by incubating the cells with a medium containing pyranine.[11]

2. In Situ Calibration:

- To accurately determine the intracellular pH, an in situ calibration is necessary.[9]

- Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 5.0 to 7.5).

- Treat the pyranine-loaded cells with a nigericin/high K+ solution in each calibration buffer. Nigericin is an ionophore that equilibrates the intracellular and extracellular pH.[9]

- Acquire fluorescence images at two excitation wavelengths (e.g., 465 nm and 405 nm) while keeping the emission wavelength constant (e.g., 510 nm). The ratio of the fluorescence intensities (465/405) is pH-dependent.[9]

- Plot the fluorescence ratio against the corresponding pH of the calibration buffers to generate a standard curve.

3. Experimental Measurement:

- Wash the pyranine-loaded cells to remove any extracellular dye.

- Induce the experimental condition you wish to study (e.g., addition of a drug, change in extracellular pH).

- Acquire fluorescence images at the two excitation wavelengths as determined during calibration.

- Calculate the fluorescence ratio for individual organelles or regions of interest within the cells.

- Use the standard curve generated in the calibration step to convert the fluorescence ratios to intracellular pH values.

Visualizations

Experimental Workflow for Intracellular pH Measurement

Caption: Workflow for monitoring endosomal pH using the fluorescent probe pyranine.

Logical Relationship for Safe Handling

Caption: Key safety considerations for handling this compound.

References

- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. CN104788349A - Preparation method of fluorescent tracer 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt - Google Patents [patents.google.com]

- 3. Intracellular pH-dependent efflux of the fluorescent probe pyranine in the yeast Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt hydrate suitable for fluorescence, ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1, 3, 6, 8-pyrene sulfonic acid tetrasodium fluorescent pigment synthesis and security ink production | Journal of Graphic Engineering and Design [jged.uns.ac.rs]

- 7. A facile synthesis of 1,3,6,8-pyrenesulfonic acid tetrasodium salt as a hydrosoluble fluorescent ink for anti-counterfeiting applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Pyrene based materials as fluorescent probes in chemical and biological fields | Semantic Scholar [semanticscholar.org]

- 9. Determination of intracellular pH of BALB/c-3T3 cells using the fluorescence of pyranine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endocytosis and intracellular fate of liposomes using pyranine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative measurement of intraorganelle pH in the endosomal-lysosomal pathway in neurons by using ratiometric imaging with pyranine - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of Pyrenetetrasulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of pyrenetetrasulfonic acid (PTSA) and its common salt forms. The information herein is curated for professionals in research, scientific, and drug development fields, offering a detailed examination of the compound's behavior under thermal stress. This document summarizes available data, outlines experimental methodologies for thermal analysis, and presents logical pathways for its decomposition.

Introduction

1,3,6,8-Pyrenetetrasulfonic acid (PTSA) is a highly fluorescent, water-soluble organic compound. Its unique photophysical properties have led to its use in various applications, including as a pH indicator, a tracer dye in industrial and biological systems, and in the formulation of drug delivery systems.[1][2][3] Understanding the thermal stability and decomposition characteristics of PTSA is critical for ensuring its efficacy, safety, and stability in diverse applications, particularly in manufacturing, storage, and in formulations that may undergo thermal processing.

This guide reviews the thermal behavior of both the acidic form of PTSA and its more commonly used tetrasodium (B8768297) salt.

Thermal Stability Profile

The thermal stability of this compound is significantly influenced by whether it is in its free acid form or as a salt. Generally, the salt form exhibits greater thermal stability.

This compound (Acid Form): The free acid form of PTSA is less stable at elevated temperatures. Decomposition is reported to begin at temperatures of 380°C or higher under atmospheric pressure.[1] The presence of acidic protons can catalyze the desulfonation process, which is a primary decomposition pathway for aromatic sulfonic acids. Studies on analogous aromatic sulfonic acids suggest that desulfonation can even commence at temperatures as low as 160°C.

This compound Tetrasodium Salt: The tetrasodium salt of PTSA is notably more stable under normal conditions and does not decompose over extended periods, with reports indicating stability for at least two years when stored at room temperature.[4][5] Under extreme temperatures, its decomposition pathway is initiated by the breakdown of the sulfonate groups.[4][6] A reported melting point for the tetrasodium salt is in the range of 102-104°C, though this may be associated with the loss of hydration water rather than the decomposition of the molecule itself.[7]

Thermal Decomposition Pathway

Under extreme thermal conditions, the decomposition of this compound and its salts proceeds through a multi-step process. The initial and primary decomposition event is the cleavage of the carbon-sulfur bonds, leading to desulfonation.

The proposed decomposition pathway is as follows:

-

Initial Desulfonation: The sulfonic acid or sulfonate groups are cleaved from the pyrene (B120774) core. In the case of the free acid, this is likely a protodesulfonation reaction, yielding pyrene and sulfuric acid.

-

Secondary Decomposition: The initial decomposition products, pyrene and sulfuric acid (or its byproducts), undergo further degradation at higher temperatures.

-

Final Products: The complete decomposition results in the formation of gaseous products, including carbon dioxide (CO₂), carbon monoxide (CO), and sulfur oxides (SOₓ).[1][4]

The following diagram illustrates the proposed thermal decomposition pathway for this compound.

Caption: Proposed thermal decomposition pathway of PTSA.

Quantitative Thermal Analysis Data

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not widely available in the literature, data from analogous polymeric sulfonic acids provide insight into the expected thermal behavior. The following tables summarize the expected weight loss stages based on these related compounds.

Table 1: Expected TGA Data for this compound (Acid Form)

| Temperature Range (°C) | Expected Weight Loss (%) | Associated Process |

| 70 - 150 | Variable | Loss of adsorbed water |

| 150 - 300 | Significant | Initial desulfonation and decomposition of sulfonic acid groups |

| > 300 | Continued | Decomposition of the pyrene core |

Note: This data is extrapolated from studies on poly(vinylsulfonic acid) and is intended to be illustrative.[8]

Table 2: Expected TGA Data for this compound Tetrasodium Salt

| Temperature Range (°C) | Expected Weight Loss (%) | Associated Process |

| < 200 | Minor | Loss of hydration water |

| 200 - 400 | Gradual | Onset of desulfonation |

| > 400 | Major | Decomposition of sulfonate groups and the pyrene core |

Note: This data is extrapolated from studies on the sodium salt of poly(vinylsulfonic acid) and is intended to be illustrative.[8]

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition of this compound, standardized thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) protocols should be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Objective: To determine the decomposition temperatures and quantify mass loss at different stages.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the PTSA sample into a ceramic or platinum TGA pan.

-

Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20 mL/min).

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp up to 800°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperatures at which significant mass loss events occur.

The following diagram outlines the experimental workflow for TGA.

Caption: Workflow for TGA analysis of PTSA.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy of these transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the PTSA sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Atmosphere: Nitrogen, with a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp up to 400°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks corresponding to thermal events.

The following diagram illustrates the experimental workflow for DSC.

Caption: Workflow for DSC analysis of PTSA.

Conclusion

The thermal stability of this compound is a critical parameter for its application in various scientific and industrial fields. The tetrasodium salt of PTSA demonstrates superior thermal stability compared to its acidic form. The primary decomposition mechanism for both is desulfonation, followed by the degradation of the pyrene core at higher temperatures. While specific quantitative TGA and DSC data for PTSA are limited in public literature, analysis of analogous compounds provides a reliable framework for understanding its thermal behavior. For precise characterization, it is recommended to perform TGA and DSC analyses following the standardized protocols outlined in this guide. This will ensure the generation of accurate and reproducible data essential for formulation development, stability studies, and risk assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ars.usda.gov [ars.usda.gov]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. researchgate.net [researchgate.net]

- 6. pyxis-lab.com [pyxis-lab.com]

- 7. echemi.com [echemi.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Pyrenetetrasulfonic Acid: A Comprehensive Technical Guide

This guide provides an in-depth overview of pyrenetetrasulfonic acid, a versatile fluorescent probe, with a focus on its chemical properties, applications, and relevant experimental methodologies. It is intended for researchers, scientists, and professionals in drug development and related fields.

Core Properties of this compound and its Tetrasodium (B8768297) Salt

This compound and its corresponding tetrasodium salt are crucial fluorescent molecules utilized in a variety of scientific applications. The key distinction lies in their chemical form, which influences their solubility and handling properties. The acid form is represented by the chemical formula C16H10O12S4, while the more commonly used tetrasodium salt has the formula C16H6Na4O12S4.[1][2]

| Property | 1,3,6,8-Pyrenetetrasulfonic Acid | 1,3,6,8-Pyrenetetrasulfonic Acid Tetrasodium Salt |

| CAS Number | 6528-53-6[1] | 59572-10-0[3][4][5][6][7] |

| Molecular Formula | C16H10O12S4[1] | C16H6Na4O12S4[2][6] (anhydrous) |

| Molecular Weight | 522.5 g/mol [1] | 610.43 g/mol [3][6] (anhydrous basis) |

| Synonyms | Pyrene-1,3,6,8-tetrasulphonic acid[1] | Tetrasodium 1,3,6,8-pyrenetetrasulfonate, HPTS[3] |

| Purity | Not specified in search results | ≥98%[3] |

| Form | Not specified in search results | Fine Crystalline Powder[4] |

| Color | Not specified in search results | Green[4] |

| Solubility | Not specified in search results | Soluble in water[4] |

Applications in Research and Development

1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt, often referred to as HPTS, is widely recognized for its utility as a fluorescent probe and pH indicator.[3] Its applications span various fields:

-

Fluorescent Tracer: It is used as a fluorescent tracer in various systems.[4]

-

pH Indicator: Its fluorescence is sensitive to pH, making it a valuable tool for monitoring pH changes in biological and chemical systems.[3]

-

Lipase (B570770) Activity Assays: It can be employed as a substrate for measuring lipase activity.[4]

-

Wastewater Treatment Monitoring: The compound is utilized to monitor wastewater treatment processes.[4]

-

Materials Science: It finds applications in the fabrication of graphene-based nanoelectronic devices and in the study of polymer blends and gels.[4]

Experimental Protocol: Preparation of an Aqueous Solution

The following protocol outlines the general steps for preparing an aqueous solution of 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt for experimental use.

Objective: To prepare a stock solution of 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt in an aqueous buffer.

Materials:

-

1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt (crystalline solid)

-

Phosphate-buffered saline (PBS), pH 7.2

-

Appropriate solvent (e.g., DMSO, if needed for initial dissolution)

-

Inert gas (e.g., nitrogen or argon)

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bar

Procedure:

-

Direct Dissolution in Aqueous Buffer (Recommended Method):

-

Weigh the desired amount of 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt crystalline solid.

-

Directly dissolve the solid in the desired volume of PBS (pH 7.2). The solubility in PBS is approximately 10 mg/mL.

-

Gentle stirring may be required to facilitate dissolution.

-

It is recommended not to store the aqueous solution for more than one day.

-

-

Dissolution in an Organic Solvent (Alternative Method):

-

If a higher concentration stock solution is required, an initial dissolution in an organic solvent like DMSO can be performed. The solubility in DMSO is approximately 0.5 mg/mL.

-

Purge the solvent of choice with an inert gas before use.

-

Dissolve the 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt in the organic solvent.

-

Make further dilutions of this stock solution into aqueous buffers or isotonic saline before performing biological experiments.

-

Crucially, ensure that the final concentration of the organic solvent is insignificant in the experimental setup, as it may have physiological effects at low concentrations.

-

Logical Workflow for Solution Preparation

The decision-making process for preparing a solution of 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt can be visualized as follows:

Caption: Workflow for preparing this compound solution.

References

- 1. 1,3,6,8-Pyrenetetrasulfonic acid | C16H10O12S4 | CID 81017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrasodium 1,3,6,8-pyrenetetrasulfonate | C16H6Na4O12S4 | CID 101082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1,3,6,8-PYRENETETRASULFONIC ACID TETRASODIUM SALT | 59572-10-0 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt - CAS-Number 59572-10-0 - Order from Chemodex [chemodex.com]

Methodological & Application

Application Notes and Protocols for Pyrenetetrasulfonic Acid (PTSA) as a Fluorescent Tracer in Agriculture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing pyrenetetrasulfonic acid (PTSA), a highly effective fluorescent tracer, in various agricultural research applications. The detailed protocols herein are designed to assist in the accurate measurement of spray deposition, spray drift, and water movement in soil and plant systems.

Introduction to this compound (PTSA)

This compound, also known as 1,3,6,8-pyrenetetrasulfonic acid tetrasodium (B8768297) salt, is a water-soluble, inert fluorescent dye with properties that make it an excellent tracer for agricultural applications.[1][2] Its key advantages include:

-

High Water Solubility: PTSA readily dissolves in water, making it easy to mix with agricultural spray solutions.[1]

-

Exceptional Stability: It exhibits good stability in solution and is not rapidly degraded by sunlight, a crucial factor for field experiments.[1][2]

-

High Detectability: Fluorometry can detect PTSA at very low concentrations, down to parts per billion (ppb), allowing for precise quantification.[1][3]

-

Low Toxicity: PTSA is considered non-toxic, making it safe for use in agricultural environments.[2][4]

-

Cost-Effective: It is an affordable option for large-scale agricultural studies.[1]

Key Applications in Agriculture

PTSA is a versatile tool for a range of agricultural research areas:

-

Spray Drift Analysis: Quantifying the off-target movement of agricultural sprays to assess and mitigate environmental impact.[2]

-

Pesticide Deposition Studies: Measuring the amount of pesticide deposited on target crops and other surfaces to optimize application techniques.[1][5]

-

Water Tracing: Monitoring the movement of water in soil and uptake by plants, providing insights into irrigation efficiency and nutrient transport.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of PTSA in agricultural tracer studies.

Table 1: PTSA Concentration and Detection

| Parameter | Value | Reference |

| Typical Concentration in Spray Solution | 0.6 mg/mL to 6 mg/mL | [1][2] |

| Detection Limit (Fluorometry) | As low as 0.1 ppb | [1] |

| Excitation Wavelength | 375 nm | [1] |

| Emission Wavelength | 405 nm | [1] |

Table 2: Photodegradation of PTSA in Sunlight

| Exposure Time | Degradation (Water Solution) | Degradation (with Adjuvants) | Reference |

| 20 minutes | < 5-6% | ~6.8% | [1] |

| 60 minutes | < 15-20% | ~20.4% | [1] |

Table 3: Recovery of PTSA from Various Surfaces

| Surface | Recovery Solvent | Average Recovery Rate | Reference |

| Mylar Cards | 10% Isopropyl Alcohol | >95% | [1] |

| Corn | 10% Isopropyl Alcohol | ~80% | [1] |

| Cotton | 10% Isopropyl Alcohol | ~80% | [1] |

| Soybean | 10% Isopropyl Alcohol | ~80% | [1] |

| Tomato | 10% Isopropyl Alcohol (with soaking) | 82.8% | [1] |

| Pepper | 10% Isopropyl Alcohol (with soaking) | 63.2% | [1] |

Experimental Protocols

The following are detailed protocols for the primary applications of PTSA in agriculture.

Protocol for Spray Drift and Deposition Analysis

This protocol outlines the steps for using PTSA to quantify spray drift and deposition on target and non-target surfaces.

4.1.1. Materials

-

This compound (PTSA) powder

-

Distilled water

-

Isopropyl alcohol

-

Spray application equipment

-

Sample collectors (e.g., Mylar cards, filter paper, plant leaves)

-

Sample bags (e.g., resealable plastic bags)

-

Pipettes and volumetric flasks

-

Fluorometer

4.1.2. Procedure

-

Preparation of PTSA Stock Solution:

-

Accurately weigh a known amount of PTSA powder.

-

Dissolve the PTSA in a known volume of distilled water to create a concentrated stock solution (e.g., 10 mg/mL).

-

-

Preparation of Spray Solution:

-

In a larger container, prepare the desired agricultural spray mixture (e.g., pesticide, herbicide with adjuvants).

-

Add a calculated volume of the PTSA stock solution to the spray mixture to achieve the target tracer concentration (e.g., 0.6 g PTSA per liter of spray solution).[1] Mix thoroughly.

-

-

Experimental Setup:

-

Place sample collectors at various distances and heights downwind from the spray application area to measure drift.

-

Place sample collectors on the target crop to measure deposition.

-

Collect pre-spray background samples from each type of collector to account for any existing fluorescence.

-

-

Spray Application:

-

Perform the spray application according to the experimental design, ensuring consistent speed, pressure, and nozzle height.

-

-

Sample Collection:

-

Sample Extraction:

-

To each sample bag, add a precise volume of extraction solvent (10% isopropyl alcohol in distilled water is recommended for optimal recovery).[1]

-

Seal the bag and agitate for a consistent period (e.g., 30-60 seconds) to wash the PTSA from the collector surface. For some plant surfaces like tomato and pepper, a longer soaking time may improve recovery.[1]

-

-

Fluorescence Measurement:

-

Allow any particulate matter in the extract to settle.

-

Carefully transfer an aliquot of the supernatant to a cuvette.

-

Measure the fluorescence using a fluorometer set to the appropriate excitation (e.g., 375 nm) and emission (e.g., 405 nm) wavelengths.[1]

-

-

Data Analysis:

-

Create a calibration curve by preparing a series of standard solutions with known PTSA concentrations and measuring their fluorescence.

-

Use the calibration curve to convert the fluorescence readings of the experimental samples into PTSA concentrations.

-

Calculate the amount of PTSA deposited on each collector and express the results as mass per unit area (e.g., µg/cm²).

-

Protocol for Soil Water Tracing

This protocol describes the use of PTSA to trace the movement of water through the soil profile.

4.2.1. Materials

-

This compound (PTSA) powder

-

Water for irrigation

-

Soil sampling equipment (e.g., soil corer, auger)

-

Centrifuge and centrifuge tubes

-

Syringe filters (0.45 µm)

-

Fluorometer

4.2.2. Procedure

-

Preparation of Tracer Solution:

-

Dissolve a known amount of PTSA in a known volume of irrigation water to achieve a desired concentration. The concentration will depend on the soil type and desired detection depth.

-

-

Application of Tracer:

-

Apply the PTSA-laced water evenly to the soil surface of the experimental plot. The application method should mimic the irrigation practice being studied (e.g., drip, furrow, sprinkler).

-

-

Soil Sampling:

-

At predetermined time intervals after application, collect soil samples at various depths and locations within the plot using a soil corer or auger.

-

-

Extraction of Soil Water:

-

Place a known weight of the soil sample into a centrifuge tube.

-

Centrifuge the soil sample at a high speed to separate the soil water (pore water) from the soil particles.

-

-

Sample Preparation and Measurement:

-

Carefully collect the supernatant (soil water).

-

Filter the soil water extract through a 0.45 µm syringe filter to remove any suspended particles that could interfere with fluorescence measurements.

-

Measure the fluorescence of the filtered soil water using a fluorometer.

-

-

Data Analysis:

-

Use a calibration curve to determine the concentration of PTSA in the soil water samples.

-

Map the PTSA concentrations at different depths and locations to visualize the pattern of water movement through the soil.

-

Visualizations

The following diagrams illustrate the experimental workflows for the described applications.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescent Tracing in Cooling Water Systems | White Paper | Pyxis Lab® [pyxis-lab.com]

- 4. Fluorescent Tracer Technique | Pacific Northwest Agricultural Safety and Health Center [deohs.washington.edu]

- 5. alpha-measure.com [alpha-measure.com]

Application Notes and Protocols for Spray Drift Analysis Using Pyrenetetrasulfonic Acid (PTSA)

For Researchers, Scientists, and Drug Development Professionals

Introduction